methyl 2-(1H-pyrazol-1-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKYNLPIQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601934 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100554-34-5 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 1h Pyrazol 1 Yl Propanoate and Its Structural Analogues
Classical Synthetic Approaches and Modifications
Classical synthetic routes to methyl 2-(1H-pyrazol-1-yl)propanoate and related compounds typically involve well-established reactions such as esterification and N-alkylation. These methods are often straightforward and utilize readily available starting materials.
Esterification Reactions for Propanoate Moiety Formation
The formation of the methyl propanoate moiety is a key step in the synthesis of the target compound. The Fischer-Speier esterification is a classic and widely used method for this transformation. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. chemsrc.comgcu.ac.uk In the context of this compound synthesis, this would typically involve the reaction of 2-(1H-pyrazol-1-yl)propanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemsrc.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. chemsrc.comgcu.ac.uk The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester. gcu.ac.uk
Kinetic studies on the esterification of propanoic acid with methanol have been conducted using various catalysts, including polymer-supported sulfonic acids, which have shown to be active and stable. nih.govresearchgate.net These studies often investigate the influence of reaction parameters such as temperature and molar ratios of reactants to optimize the yield of the methyl propanoate product. nih.govresearchgate.netrsc.org
Table 1: Examples of Catalysts Used in the Esterification of Propanoic Acid
| Catalyst | Reactants | Temperature (°C) | Observations | Reference |
| Sulfuric Acid (H₂SO₄) | Propanoic acid, 1-propanol | 65 | Maximum yield of 96.9% achieved. rsc.org | rsc.org |
| Fibrous polymer-supported sulphonic acid | Propanoic acid, methanol | 55-63 | Catalyst was active and stable in all experiments. nih.govresearchgate.net | nih.govresearchgate.net |
| Amberlyst 15 | Propanoic acid, methanol | 60 | Used as a conventional catalyst for comparison. nih.govresearchgate.net | nih.govresearchgate.net |
N-Alkylation and N-Functionalization of Pyrazole (B372694) Rings
The introduction of the methyl 2-propanoate group onto the pyrazole ring is commonly achieved through N-alkylation. This reaction involves the formation of a carbon-nitrogen bond between a nitrogen atom of the pyrazole ring and the alkyl group of the propanoate moiety. A common method for this is the reaction of pyrazole with an alkyl halide, such as methyl 2-bromopropanoate, in the presence of a base. sci-hub.ruvulcanchem.comchemscene.comnih.govrsc.orgorganic-chemistry.orgnih.gov The base deprotonates the pyrazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkyl halide.
The regioselectivity of N-alkylation can be a challenge in unsymmetrically substituted pyrazoles, as two different N-alkylated products can be formed. chemscene.com However, in many cases, steric and electronic factors can influence the reaction to favor one regioisomer over the other. chemscene.com Various bases and reaction conditions have been employed to control the regioselectivity and improve the yields of N-alkylation, including the use of phase-transfer catalysts. chemscene.com
Recent advancements have also explored enzymatic approaches for the selective N-alkylation of pyrazoles using simple haloalkanes, which can offer high regioselectivity. sci-hub.ruvulcanchem.comresearchgate.net
Table 2: Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Catalyst/Base | Solvent | Key Features | Reference |
| Trichloroacetimidates | Brønsted acid | - | Provides ready access to N-alkyl pyrazoles. chemscene.com | chemscene.com |
| Haloalkanes | Engineered enzymes | - | High regioselectivity (>99%). sci-hub.ruvulcanchem.comresearchgate.net | sci-hub.ruvulcanchem.comresearchgate.net |
| Alkyl bromides | Basic modified molecular sieves | Acetonitrile or DMF | Efficient catalysis for pyrazole alkylation. | rsc.org |
Functionalization of the Propanoate Side Chain
Further modifications of the this compound molecule can be achieved by functionalizing the propanoate side chain. A key position for such functionalization is the α-carbon (the carbon adjacent to the ester carbonyl group).
One important transformation is the introduction of an amino group at the α-position to synthesize pyrazole-containing α-amino acids. chemscene.comcymitquimica.com This can be achieved through various methods, including the electrophilic amination of ester enolates. nih.govacs.org For instance, the cesium enolate of an ester can be generated in situ and then undergo a photocatalyzed single-electron oxidation to form an α-radical intermediate, which can then be functionalized. rsc.org The synthesis of compounds like methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate demonstrates the feasibility of introducing substituents at the α-position. organic-chemistry.orgchim.it
Other α-functionalizations of esters, such as α-alkylation and α-arylation, have also been developed, which could be applied to modify the propanoate side chain of the target molecule. rsc.org
Advanced and Stereoselective Synthetic Strategies
More advanced synthetic methodologies for preparing this compound and its analogues focus on improving efficiency, control over stereochemistry, and the construction of complex molecular architectures.
Michael Addition Pathways for C-N Bond Formation
The aza-Michael addition is a powerful reaction for the formation of C-N bonds and can be employed to introduce the propanoate side chain onto the pyrazole ring. This reaction involves the conjugate addition of a nucleophile, in this case, the pyrazole, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, pyrazole can be reacted with methyl methacrylate (B99206) in a Michael-type addition. cymitquimica.com
This reaction can be performed under solvent- and catalyst-free conditions, making it an environmentally friendly approach. researchgate.netacs.org The reaction of pyrazole with methyl acrylate (B77674) has been shown to proceed to full conversion, demonstrating the utility of this method. researchgate.netacs.org The regioselectivity of the Michael addition can be influenced by the substituents on the pyrazole ring and the reaction conditions.
Cyclocondensation Reactions in Pyrazole-Propanoate Synthesis
The construction of the pyrazole ring itself is a fundamental aspect of the synthesis of these compounds. The most common and classic method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. cymitquimica.com
To synthesize pyrazoles with a propanoate side chain, a β-keto ester with the desired propanoate structure can be used as the 1,3-dicarbonyl component. chemscene.comrsc.org For example, the reaction of a suitably substituted β-keto propanoate with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole ring with the propanoate group attached at a carbon atom. chemscene.comrsc.org Subsequent N-alkylation could then be performed to obtain the final target molecule.
Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have also been developed for the efficient synthesis of highly substituted pyrazoles. rsc.org These reactions often involve the in situ formation of the 1,3-dicarbonyl compound or the hydrazine derivative, followed by cyclocondensation. rsc.org
Table 3: Precursors for Cyclocondensation Reactions
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product Type | Key Features | Reference |
| β-Ketoesters | Hydrazine | Pyrazolones/Pyrazoles | A fundamental and widely used method. chemscene.comrsc.org | chemscene.comrsc.org |
| 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride | Pyrazole | Stoichiometric reaction in a water/ethanol mixture. cymitquimica.com | cymitquimica.com |
| β-Aryl α,β-unsaturated ketones | Phenylhydrazine | Pyrazole derived α-amino acids | Regioselective synthesis. |
Metal-Catalyzed Coupling and C-H Activation Methodologies
The synthesis of this compound and its analogues has been significantly advanced by the advent of metal-catalyzed coupling and C-H activation strategies. These methods offer a more direct and atom-economical approach compared to traditional multi-step syntheses, which often require pre-functionalized starting materials. Transition metals such as palladium, rhodium, and copper are pivotal in these transformations, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.
Palladium-catalyzed reactions, in particular, have been explored for the synthesis of pyrazolylpropanoates. The synthesis of palladium(II) complexes with pyrazolylpropanoate ligands has been reported, indicating the feasibility of palladium-mediated transformations. researchgate.netsciprofiles.com For instance, the reaction of pyrazole with a suitable propanoate precursor in the presence of a palladium catalyst can facilitate the N-arylation of the pyrazole ring. While direct palladium-catalyzed C-H activation of the pyrazole ring followed by coupling with a propanoate-derived partner is a promising strategy, the regioselectivity of such reactions can be a challenge. rsc.orgsci-hub.st
Rhodium-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of functionalized pyrazoles. rsc.orgnih.gov Specifically, the reaction of pyrazoles with α-diazo esters in the presence of a rhodium(II) catalyst can lead to the formation of pyrazolyl-substituted esters. acs.orgnih.govmdpi.com This methodology proceeds via the formation of a rhodium carbene intermediate, which then undergoes a C-H insertion reaction with the pyrazole. The choice of directing group on the pyrazole ring and the nature of the rhodium catalyst are crucial for controlling the regioselectivity of the C-H activation step.
Copper-catalyzed reactions represent another important avenue for the synthesis of pyrazolylpropanoates. Copper catalysts are often more economical than palladium or rhodium and have been shown to be effective in a variety of coupling reactions, including the synthesis of pyrazole derivatives. jsynthchem.comorganic-chemistry.orgrsc.orgnih.govsemanticscholar.orgnih.gov For example, a copper-catalyzed domino cyanation/cyclization of hydrazone-tethered unactivated olefins has been developed to produce cyano-containing pyrazolines, which can be precursors to pyrazolylpropanoates. rsc.org
The following table summarizes representative examples of metal-catalyzed methodologies applicable to the synthesis of pyrazolylpropanoates and their structural analogues.
Table 1: Metal-Catalyzed Methodologies for the Synthesis of Pyrazolylpropanoates and Analogues
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(COD) | 3-(pyrazol-1-yl)methylpropanoate | trans-PdCl₂(L)₂ | N/A | researchgate.net |
| [Rh(MeCN)₃Cp*][PF₆]₂/Cu(OAc)₂·H₂O | 3-aryl-5-R-pyrazoles, methyl acrylate | Monovinyl pyrazole | up to 60% | nih.gov |
| Cu(I) salt | β,γ-unsaturated hydrazones | Pyrazole derivatives | N/A | nih.gov |
| CuI/N,N-dimethylglycine | Amines, γ-bromo-γ,δ-unsaturated ketones | Polysubstituted pyrroles | High | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Pyrazolylpropanoates
The application of green chemistry principles to the synthesis of pyrazolylpropanoates is an area of growing importance, driven by the need for more sustainable and environmentally friendly chemical processes. jetir.orgpharmacognosyjournal.net Key aspects of green chemistry, such as the use of alternative energy sources, solvent-free reaction conditions, and the development of reusable catalysts, are being increasingly integrated into synthetic methodologies for pyrazole derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. researchgate.nettandfonline.comdergipark.org.tracs.orgpharmacophorejournal.comtandfonline.com The synthesis of pyrazole derivatives under microwave irradiation can be performed in a solvent-free manner or using green solvents like water or ethanol, thereby minimizing the use of volatile organic compounds. pharmacognosyjournal.netpharmacophorejournal.com For instance, the microwave-assisted reaction of β-keto esters with hydrazines provides a rapid and efficient route to pyrazolones, which are structurally related to pyrazolylpropanoates. researchgate.net
Solvent-free synthesis, another cornerstone of green chemistry, offers significant environmental benefits by eliminating the need for solvents, which are often a major source of waste in chemical processes. ias.ac.inasianpubs.orgjetir.org The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, sometimes in combination with microwave irradiation or the use of solid-supported catalysts. pharmacophorejournal.comias.ac.in These methods not only reduce waste but can also simplify product isolation and purification.
The development of biocatalytic methods for the synthesis of pyrazole derivatives is another promising area of green chemistry. researchgate.net Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions, often in aqueous media. While the application of biocatalysis to the synthesis of this compound is still in its early stages, the potential for developing highly efficient and sustainable enzymatic processes is significant. researchgate.net
The table below provides an overview of green chemistry approaches that have been applied to the synthesis of pyrazole derivatives, which could be adapted for the synthesis of pyrazolylpropanoates.
Table 2: Green Chemistry Approaches in the Synthesis of Pyrazole Derivatives
| Green Chemistry Principle | Methodology | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Alternative Energy Source | Microwave-assisted synthesis | β-keto ester, hydrazine | Pyrazolone (B3327878) derivatives | Rapid, solvent-free, high yield | researchgate.net |
| Solvent-Free Conditions | Ionic liquid catalysis | Chalcone, phenyl hydrazine | 2-Pyrazoline | Recyclable catalyst, no organic solvent | asianpubs.org |
| Use of Green Solvents | CuO nanoparticle catalysis in water | Aldehydes, ethyl acetoacetate, hydrazine, malononitrile | Pyrano[2,3-c]pyrazoles | Reusable catalyst, aqueous medium | jsynthchem.com |
| Biocatalysis | Immobilized lipase (B570770) catalysis | Phenyl hydrazines, nitroolefins, benzaldehydes | 1,3,5-trisubstituted pyrazoles | Mild conditions, high selectivity | researchgate.net |
Scalable and Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors, including process safety, scalability, cost-effectiveness, and regulatory compliance. The development of a robust and efficient manufacturing process is crucial for the commercial viability of the compound.
Flow chemistry has emerged as a key enabling technology for the scalable and safe synthesis of chemical intermediates and active pharmaceutical ingredients. mdpi.comgalchimia.comafricacommons.netscilit.comrsc.org Continuous flow processes offer several advantages over traditional batch manufacturing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and control. mdpi.comacs.org The synthesis of pyrazole derivatives has been successfully demonstrated in flow reactors, highlighting the potential of this technology for the industrial production of pyrazolylpropanoates. mdpi.comgalchimia.comrsc.org For instance, a two-step continuous-flow process for the synthesis of 3,5-disubstituted pyrazoles has been developed, which involves the copper-mediated homocoupling of terminal alkynes followed by a Cope-type hydroamination. rsc.org
Process safety is a paramount concern in industrial synthesis, particularly when dealing with potentially hazardous reagents such as hydrazine. acs.orggoogle.com The development of a continuous manufacturing process for a hydrazine condensation reaction to produce a pyrazole derivative has been reported, which demonstrated improved safety and impurity control compared to a batch process. acs.org Careful process design, including the use of closed systems and real-time monitoring, is essential to minimize the risks associated with large-scale production.
The following table outlines key considerations for the scalable and industrial synthesis of this compound.
Table 3: Scalable and Industrial Synthesis Considerations
| Consideration | Key Aspects | Potential Solutions |
|---|---|---|
| Process Technology | Batch vs. Continuous | Implementation of flow chemistry for improved safety, control, and scalability. mdpi.comgalchimia.comacs.org |
| Safety | Handling of hazardous reagents (e.g., hydrazine) | Use of closed systems, real-time process monitoring, and inherently safer process design. acs.org |
| Scalability | Heat and mass transfer, reaction kinetics | Utilization of microreactors or continuous stirred-tank reactors (CSTRs) in series. |
| Cost-Effectiveness | Raw material costs, catalyst efficiency, process yield | Development of highly active and recyclable catalysts, process optimization to maximize yield. mdpi.com |
| Purification | Product isolation and purity | Development of efficient downstream processing, such as continuous crystallization. acs.org |
| Regulatory Compliance | Good Manufacturing Practices (GMP), environmental regulations | Adherence to regulatory guidelines throughout the process development and manufacturing stages. |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-(pyrazol-1-yl)methylpropanoate |
| trans-PdCl₂(L)₂ |
| 3-aryl-5-R-pyrazoles |
| Monovinyl pyrazole |
| β,γ-unsaturated hydrazones |
| Polysubstituted pyrroles |
| Pyrazolone |
| 2-Pyrazoline |
| Pyrano[2,3-c]pyrazoles |
| 1,3,5-trisubstituted pyrazoles |
| 3,5-disubstituted pyrazoles |
| Cyano-containing pyrazolines |
Chemical Transformations and Mechanistic Investigations of Methyl 2 1h Pyrazol 1 Yl Propanoate
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution influenced by the two adjacent nitrogen atoms. The nitrogen at position 1 is pyrrole-like, while the nitrogen at position 2 is pyridine-like and considered basic. nih.gov The presence of the methyl propanoate substituent at the N-1 position influences the electronic properties of the ring, but the fundamental reactivity patterns of the pyrazole core are maintained.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. youtube.com Theoretical and experimental studies have shown that these reactions occur preferentially at the C-4 position. rrbdavc.orgscribd.com Attack at the C-3 or C-5 positions is disfavored due to the formation of a highly unstable azomethine intermediate with a positive charge on a nitrogen atom. rrbdavc.org
Common electrophilic substitution reactions that can be applied to the pyrazole ring of methyl 2-(1H-pyrazol-1-yl)propanoate include:
Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position. scribd.com
Halogenation: Reactions with halogens like bromine or N-bromosuccinimide (NBS) lead to the formation of the 4-halo-pyrazole derivative. rrbdavc.org
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com
Vilsmeier-Haack Formylation: The use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C-4 position. scribd.comnih.gov
The general mechanism for these substitutions involves the attack of an electrophile on the electron-rich C-4 position, followed by the restoration of aromaticity through the loss of a proton.
Conversely, nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally challenging due to the ring's inherent electron-rich nature. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups (e.g., a nitro group) on the ring to activate it towards nucleophilic attack. encyclopedia.pubacs.org As this compound lacks such activating groups, it is not expected to readily undergo nucleophilic substitution on the pyrazole heterocycle.
Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Position of Substitution | Product |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-4 | Methyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate |
| Bromination | Br₂ or NBS | Br⁺ | C-4 | Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Methyl 2-(4-sulfo-1H-pyrazol-1-yl)propanoate |
| Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C-4 | Methyl 2-(4-formyl-1H-pyrazol-1-yl)propanoate |
Regioselectivity and Stereoselectivity in Pyrazole Ring Modifications
The regioselectivity of modifications to the pyrazole ring in N-substituted pyrazoles is a well-established principle. As detailed in the previous section, electrophilic substitution reactions on 1-substituted pyrazoles show a very high preference for the C-4 position. rrbdavc.orgscribd.com This high regioselectivity is a direct consequence of the electronic structure of the pyrazole ring, where the C-4 position is the most nucleophilic and its attack by an electrophile leads to the most stable intermediate. rrbdavc.org Alternative synthetic strategies can lead to other substitution patterns, but for direct modification of the pre-formed heterocycle, C-4 substitution is dominant. acs.orgnih.govmdpi.com
Transformations of the Ester Functional Group
The methyl ester group of this compound is amenable to a variety of chemical transformations common to carboxylic acid esters.
Hydrolysis Processes (Acidic and Basic)
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)propanoic acid, under either acidic or basic conditions. wikipedia.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The mechanism is the reverse of Fischer esterification, and the use of a large excess of water drives the equilibrium toward the formation of the carboxylic acid and methanol (B129727). wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction proceeds to completion because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product. wikipedia.org Studies on similar pyrazole esters have shown they can be susceptible to rapid hydrolysis, particularly in basic aqueous solutions. nih.govnih.gov
Table 2: Hydrolysis of this compound
| Hydrolysis Type | Reagents | Key Features | Product |
|---|---|---|---|
| Acidic | H₂O, H⁺ (catalytic), Heat | Reversible, Equilibrium | 2-(1H-Pyrazol-1-yl)propanoic acid |
| Basic | NaOH or KOH (stoichiometric), H₂O | Irreversible, Saponification | Sodium or Potassium 2-(1H-pyrazol-1-yl)propanoate |
Reduction Reactions to Alcohol Derivatives
The ester group of this compound can be reduced to a primary alcohol, yielding 2-(1H-pyrazol-1-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). chemicalbook.com
The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. This occurs twice, first breaking the π-bond of the carbonyl and then displacing the methoxy (B1213986) group to yield the alcohol after an aqueous workup.
Table 3: Reduction of this compound
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, 0°C to room temp. | 2-(1H-Pyrazol-1-yl)propan-1-ol |
Transesterification Studies
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, 2-(1H-pyrazol-1-yl)propanoate-R', and methanol. This reaction is typically catalyzed by either an acid or a base. organic-chemistry.org
While specific transesterification studies on this compound are not extensively documented, the principles of this fundamental reaction are applicable. Various catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed to facilitate the transformation. organic-chemistry.orgresearchgate.net The reaction is an equilibrium process, and the equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing one of the products (usually the lower-boiling alcohol, methanol in this case) from the reaction mixture.
Reactivity of the Propanoate Aliphatic Chain
The aliphatic propanoate portion of this compound is a key site for chemical modification. Its reactivity is influenced by the presence of the pyrazole ring and the ester functionality.
Oxidation Reactions and Product Characterization
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related pyrazole derivatives provides insights into potential reaction pathways. For instance, the oxidation of 4-alkylsubstituted pyrazol-5-ones has been investigated, revealing that the reaction can proceed at room temperature. scispace.com The kinetics of such oxidations are often first-order with respect to the pyrazolone (B3327878) and are influenced by substituents on the pyrazole ring. scispace.com
For this compound, oxidation could potentially target the α-carbon of the propanoate chain, leading to the formation of a hydroxylated or carbonylated product. The characterization of such products would typically involve a combination of spectroscopic techniques.
Table 1: Potential Oxidation Products and Characterization Methods
| Potential Product | Characterization Techniques |
| Methyl 2-hydroxy-2-(1H-pyrazol-1-yl)propanoate | IR (O-H stretch), NMR (shift of α-proton), Mass Spectrometry (molecular ion peak) |
| Methyl 2-oxo-2-(1H-pyrazol-1-yl)propanoate | IR (new C=O stretch), NMR (disappearance of α-proton signal), Mass Spectrometry |
Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation of pyrazole derivatives and their reaction products. researchgate.netnih.gov
Stereochemical Control in Aliphatic Derivatization
Achieving stereochemical control in the derivatization of the aliphatic chain of this compound is a significant synthetic challenge. The chiral center at the α-carbon necessitates the use of stereoselective reactions to obtain enantiomerically pure products.
While specific examples for this exact molecule are limited, general strategies for stereocontrolled additions to α-imino esters and enantioselective reactions of α-heteroatom-substituted carbenes offer valuable precedents. researchgate.netmdpi.com The use of chiral catalysts or auxiliaries can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. For example, enantioselective N-H insertion reactions of diazo compounds, while challenging, can be influenced by the catalyst to control the stereochemistry of the resulting product. mdpi.com
Elucidation of Reaction Mechanisms
Understanding the mechanisms of chemical transformations is fundamental to controlling reaction outcomes and designing new synthetic methodologies.
Kinetic Studies of Key Transformation Pathways
Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For transformations involving this compound, kinetic analysis can shed light on the rate-determining steps of a reaction.
Studies on the kinetics of pyrazole formation and N-alkylation have been conducted, revealing important details about these processes. researchgate.netresearchgate.net For instance, the N-alkylation of pyrazoles can be influenced by the choice of solvent and catalyst. researchgate.net The hydrolysis of the ester group in this compound is another key transformation that can be studied kinetically. The rate of ester hydrolysis is dependent on factors such as pH and temperature, and kinetic data can help to optimize reaction conditions. ias.ac.inias.ac.in
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is crucial for a complete understanding of a reaction mechanism. In the reactions of pyrazole derivatives, various intermediates can be formed. For example, in the formation of pyrazoles from carbohydrate hydrazone derivatives, acyclic diacetate intermediates have been isolated and characterized. nih.gov
Spectroscopic techniques are indispensable for the detection and characterization of these fleeting species. NMR spectroscopy, in particular, is a powerful tool for elucidating the structure of reaction intermediates in solution. researchgate.net Mass spectrometry can also be used to identify intermediates by detecting their molecular ions. researchgate.net
Transition State Analysis in Mechanistic Pathways
The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck in a chemical transformation. The analysis of transition state structures provides deep insights into the factors that control reaction rates and selectivity.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying transition states. nih.govmdpi.com For instance, computational studies on the N-alkylation of pyrazole have been used to calculate the activation energies for different alkylation pathways. wuxiapptec.com These calculations have revealed the importance of hydrogen bonding in stabilizing the transition state and influencing the regioselectivity of the reaction. wuxiapptec.com By modeling the transition state structures, researchers can predict the outcome of a reaction and design more efficient synthetic routes.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 1h Pyrazol 1 Yl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a complete picture of the atomic connectivity and environment within methyl 2-(1H-pyrazol-1-yl)propanoate can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The pyrazole (B372694) ring protons typically appear in the aromatic region of the spectrum, while the protons of the propanoate moiety are found in the aliphatic region.
The protons on the pyrazole ring (H-3, H-4, and H-5) are anticipated to show characteristic chemical shifts and coupling patterns. H-5, being adjacent to the nitrogen atom at position 1, is expected to be the most deshielded of the pyrazole protons. The H-4 proton will likely appear as a triplet due to coupling with both H-3 and H-5. The H-3 proton would then present as a doublet of doublets.
In the propanoate portion of the molecule, the methoxy (B1213986) group protons (-OCH₃) will give rise to a sharp singlet. The methine proton (-CH) is expected to be a quartet, being coupled to the adjacent methyl group protons (-CH₃). These methyl protons, in turn, will appear as a doublet.
A detailed assignment of the expected ¹H NMR signals is presented in the table below. The coupling constants (J) are crucial for confirming the connectivity of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (pyrazole) | 7.6 - 7.8 | d | 2.0 - 3.0 |
| H-3 (pyrazole) | 7.4 - 7.6 | d | 1.5 - 2.5 |
| H-4 (pyrazole) | 6.2 - 6.4 | t | 2.0 - 2.5 |
| -CH (propanoate) | 5.0 - 5.2 | q | ~7.0 |
| -OCH₃ (ester) | 3.7 - 3.9 | s | - |
| -CH₃ (propanoate) | 1.6 - 1.8 | d | ~7.0 |
Note: The predicted chemical shifts and coupling constants are based on the analysis of similar pyrazole and propanoate derivatives. Actual experimental values may vary.
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.
The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing in the range of 170-175 ppm. The carbons of the pyrazole ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The aliphatic carbons of the propanoate chain will be found at the upfield end of the spectrum.
An anticipated assignment of the ¹³C NMR signals is provided in the following table:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 170 - 175 |
| C-5 (pyrazole) | 138 - 142 |
| C-3 (pyrazole) | 128 - 132 |
| C-4 (pyrazole) | 105 - 109 |
| -CH (propanoate) | 55 - 60 |
| -OCH₃ (ester) | 50 - 55 |
| -CH₃ (propanoate) | 15 - 20 |
Note: These chemical shift values are estimates based on known data for related structures and may differ from experimental results.
To unequivocally confirm the structural assignments made from 1D NMR data, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the -CH proton and the -CH₃ protons of the propanoate group, confirming their connectivity. It would also show correlations between the H-3, H-4, and H-5 protons of the pyrazole ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying long-range connectivity. For example, a correlation between the -CH proton of the propanoate and the C-1 of the pyrazole ring would confirm the attachment point of the propanoate side chain to the pyrazole ring.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups. rsc.orgchemscene.comelsevierpure.com
The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present in the fingerprint region.
The pyrazole ring will exhibit characteristic C-H, C=N, and C=C stretching vibrations. The aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
The aliphatic C-H stretching and bending vibrations of the propanoate side chain will also be evident in the spectra. A summary of the expected characteristic vibrational frequencies is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (pyrazole) | 3100 - 3150 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1730 - 1750 | Strong |
| C=N, C=C stretch (pyrazole) | 1400 - 1600 | Medium-Strong |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| C-H bend (aliphatic) | 1350 - 1470 | Medium |
Note: These are general ranges for the expected vibrational frequencies. The exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.
By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation of the molecule in the solid state or in solution. This type of analysis provides deeper insight into the three-dimensional structure and potential steric interactions within the molecule. However, without specific experimental data and computational modeling for this compound, a definitive conformational analysis cannot be presented here.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural integrity through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₁₀N₂O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that closely matches the calculated value, typically within a few parts per million (ppm). nih.govresearchgate.net This high level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The observation of the protonated molecule [M+H]⁺ is common in ESI-MS.
Table 1: Theoretical Exact Mass for this compound and its Common Adducts
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₇H₁₀N₂O₂ | 154.0742 |
| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 |
| [M+Na]⁺ | C₇H₁₀N₂O₂Na⁺ | 177.0634 |
This table presents the calculated theoretical exact masses for the neutral molecule and its common protonated and alkali metal adducts, which are typically observed in HRMS.
Fragmentation Pathways and Structural Information Derivation
Electron Ionization (EI) mass spectrometry is a powerful technique for studying the fragmentation of organic molecules, providing a characteristic "fingerprint" that aids in structural elucidation. The fragmentation of this compound is expected to proceed through several predictable pathways based on the established fragmentation of esters and pyrazole derivatives. researchgate.netdocbrown.info
The molecular ion peak ([M]⁺) at m/z 154 would be observed, and its fragmentation would likely involve:
Loss of the methoxy group: Cleavage of the O-CH₃ bond can lead to the formation of an acylium ion at m/z 123.
Loss of the methoxycarbonyl group: A common pathway for esters is the loss of the •COOCH₃ radical, which would result in a fragment ion at m/z 95. docbrown.info
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom followed by cleavage could occur.
Cleavage of the pyrazole ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN, leading to smaller fragment ions. researchgate.net
Cleavage at the N-C bond: The bond between the pyrazole ring and the propanoate side chain can cleave, leading to ions corresponding to the pyrazole ring (m/z 68) and the side chain.
Table 2: Proposed Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 123 | [C₆H₇N₂O]⁺ | [M - •OCH₃]⁺ |
| 95 | [C₅H₇N₂]⁺ | [M - •COOCH₃]⁺ |
| 68 | [C₃H₄N₂]⁺ | Pyrazole radical cation |
This table outlines the major fragment ions anticipated from the mass spectrometric analysis of the title compound, providing valuable structural information.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is essential for understanding the precise molecular conformation, crystal packing, and intermolecular interactions that govern the solid-state properties of a compound.
Single Crystal X-ray Diffraction Studies of Molecular Conformation
While a specific single-crystal X-ray structure for this compound is not widely reported, its molecular conformation can be predicted based on extensive studies of related pyrazole derivatives. nih.govspast.orgresearchgate.net Single crystal X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles.
Key expected conformational features include:
Pyrazole Ring Planarity: The 1H-pyrazole ring is an aromatic heterocycle and is expected to be essentially planar. spast.org
Table 3: Typical Bond Lengths and Angles for Substituted Pyrazole Rings
| Parameter | Typical Value | Reference |
|---|---|---|
| N1-N2 Bond Length | ~1.34 Å | nih.gov |
| N2-C3 Bond Length | ~1.33 Å | nih.gov |
| C3-C4 Bond Length | ~1.38 Å | researchgate.net |
| C4-C5 Bond Length | ~1.37 Å | researchgate.net |
| C5-N1 Bond Length | ~1.35 Å | nih.gov |
| N1-N2-C3 Angle | ~112° | nih.gov |
| N2-C3-C4 Angle | ~105° | researchgate.net |
This table provides representative bond lengths and angles derived from crystallographic data of related pyrazole compounds, which would be expected to be similar for the title compound.
Analysis of Crystal Packing, Polymorphism, and Hydrogen Bonding Networks
The arrangement of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.gov For this compound, the ester carbonyl oxygen and the N2 atom of the pyrazole ring are potential hydrogen bond acceptors.
Hydrogen Bonding: While the N1-H donor is absent due to substitution, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. mdpi.com These interactions could link molecules into chains, dimers, or more complex three-dimensional networks. spast.orgnih.gov
Crystal Packing: The molecules will pack to maximize space-filling efficiency, influenced by the interplay of these weak hydrogen bonds and other non-covalent interactions.
Polymorphism: Pyrazole derivatives are known to exhibit polymorphism, where the same compound crystallizes in different solid-state forms with distinct packing arrangements. uky.edunsf.gov Different polymorphs can have different physical properties, and their study is crucial for materials science and pharmaceutical applications.
Elucidation of Coordination Modes in Metal Complexes
Pyrazole and its derivatives are highly versatile ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. researchgate.netnih.gov this compound can act as a ligand, with its coordination behavior being a key area of structural investigation.
Monodentate Coordination: The most common coordination mode for N1-substituted pyrazoles is as a monodentate ligand through the lone pair of the sp²-hybridized N2 atom. researchgate.netmdpi.com In this mode, the propanoate substituent would act as a non-coordinating "pendant arm."
Bidentate Chelation: It is conceivable that the ligand could act as a bidentate N,O-chelator, where coordination occurs through both the pyrazole N2 atom and the carbonyl oxygen of the ester group. This would form a chelate ring with the metal center. The stability of such a chelate would depend on the size of the resulting ring and the nature of the metal ion.
Bridging Ligand: In polynuclear complexes, pyrazolate anions (deprotonated pyrazoles) are famous for acting as bridging ligands between two metal centers. acs.orguninsubria.it While the N-substituted this compound cannot deprotonate at N1, it could potentially bridge metals if other coordinating groups on the molecule were involved, though this is less common.
Table 4: Common Coordination Modes of Pyrazole-Based Ligands
| Coordination Mode | Description | Metal Center Geometry Examples |
|---|---|---|
| Monodentate (κ¹-N2) | Coordination via the N2 atom only. | Octahedral, Tetrahedral researchgate.netresearchgate.net |
| Bidentate Chelating | Coordination via N2 and another donor atom on a substituent. | Octahedral, Square Planar |
This table summarizes the primary ways pyrazole ligands interact with metal ions, providing a framework for understanding the potential coordination chemistry of this compound.
Computational Chemistry and Theoretical Investigations of Methyl 2 1h Pyrazol 1 Yl Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. For methyl 2-(1H-pyrazol-1-yl)propanoate, these calculations can elucidate its stability, electronic characteristics, and reactivity.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used extensively to investigate the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it a preferred method for studying pyrazole (B372694) derivatives. researchgate.net By applying DFT, the electron density distribution of this compound can be modeled to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT calculations reveal the distribution of electronic charge, which is fundamental to understanding the molecule's polarity and intermolecular interactions.
Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. irjweb.comschrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. For related pyrazole derivatives, DFT calculations have shown energy gaps typically in the range of 3.4 to 5.07 eV, suggesting significant stability. researchgate.netresearchgate.net A similar computational study on this compound would yield precise values for these energies, allowing for a quantitative assessment of its electronic properties.
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.4 to -6.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -1.8 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.4 to 5.1 |
Note: Representative values are based on DFT calculations for structurally similar pyrazole-containing compounds and serve as an estimation for this compound.
Prediction of Molecular Reactivity and Site Selectivity
Furthermore, these calculations can predict site selectivity for chemical reactions. By analyzing the distribution of the HOMO and LUMO across the molecule, regions susceptible to electrophilic or nucleophilic attack can be identified. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface. These maps use a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the most probable sites for intermolecular interactions.
Computational Vibrational Spectroscopy and NMR Parameter Prediction
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed through frequency analysis at the optimized geometry. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical NMR spectra serve as a powerful tool for interpreting experimental results and confirming the structural assignment of complex molecules. For instance, in the analogous compound methyl propanoate, distinct chemical shifts are predicted for the three non-equivalent proton environments, which align with experimental observations. docbrown.infoyoutube.com
| Proton Group (Analogous) | Predicted ¹H Chemical Shift (ppm) | Splitting Pattern |
| CH₃ (ester) | ~3.7 | Singlet |
| -CH₂- | ~2.4 | Quartet |
| -CH₃ (ethyl) | ~1.2 | Triplet |
Note: This table is based on the known spectrum of methyl propanoate and serves as an illustrative prediction for the propanoate moiety in this compound.
Molecular Dynamics Simulations and Conformational Studies
While quantum mechanics provides a static picture of a molecule at its lowest energy state, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations are crucial for understanding the flexibility and conformational preferences of molecules like this compound.
Analysis of Dynamic Behavior and Conformational Landscapes
Molecular dynamics simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion. nih.gov This technique allows researchers to observe how this compound behaves in various environments, such as in a solvent or at different temperatures.
By running simulations over nanoseconds or longer, it is possible to map the molecule's conformational landscape. This involves identifying the different stable three-dimensional arrangements (conformers) the molecule can adopt due to the rotation around its single bonds. The analysis of the simulation trajectory reveals the relative energies of these conformers, the energy barriers between them, and the probability of their occurrence. Such studies on pyrazole-containing derivatives have been used to explore binding modes with biological targets. researchgate.net For this compound, this analysis would provide critical information on its structural flexibility, which influences its physical properties and biological activity. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in these simulations to quantify the stability and flexibility of the molecule over time. researchgate.netmdpi.com
Computational Reaction Pathway and Mechanism Elucidation
A critical aspect of computational chemistry is its ability to elucidate reaction mechanisms by identifying transition states and calculating their corresponding activation energies. This information is vital for understanding reaction kinetics and predicting the feasibility of a chemical transformation. While a detailed mechanistic study for reactions involving this compound is not readily found, computational studies on the alkylation of pyrazole derivatives offer a clear example of this application.
One such study focused on the N-alkylation of a substituted pyrazole, providing a quantitative comparison of the activation energies for alkylation at the N1 and N2 positions of the pyrazole ring. wuxiapptec.com Using quantum mechanical calculations, the researchers were able to model the reaction energy profiles for the competing pathways.
For the alkylation of the pyrazole with N-methyl chloroacetamide, the calculations revealed a preference for N2 alkylation. The estimated activation energy for N1 alkylation was found to be 18.0 kcal/mol, while the activation energy for N2 alkylation was significantly lower at 15.0 kcal/mol. wuxiapptec.com This 3.0 kcal/mol difference in activation energy suggests that the reaction leading to the N2-alkylated product is kinetically favored, which was consistent with the experimental observation that only the N2 product was formed. wuxiapptec.com
The computational analysis went further to explain the origin of this selectivity. The transition state structure for N2 alkylation was found to be stabilized by an additional strong hydrogen bond (1.91 Å) between the side chain amide NH and the carbonyl oxygen of the alkylating agent. wuxiapptec.com This interaction was absent in the transition state for N1 alkylation, thus accounting for the lower activation barrier for the N2 pathway.
The following table presents the calculated activation energies for the competing N1 and N2 alkylation pathways of the studied pyrazole derivative.
| Alkylation Position | Calculated Activation Energy (kcal/mol) |
|---|---|
| N1 | 18.0 |
| N2 | 15.0 |
This example highlights how theoretical calculations can provide deep insights into reaction mechanisms, rationalize experimental outcomes, and predict the regioselectivity of chemical reactions involving pyrazole derivatives.
Reaction coordinate mapping is a computational technique used to explore the potential energy surface of a chemical reaction, providing a detailed picture of the transformation from reactants to products. arxiv.org This method is particularly useful for complex reactions involving multiple steps or significant molecular rearrangements.
Despite the power of this technique, a specific application of reaction coordinate mapping to complex transformations involving this compound or closely related simple pyrazole derivatives is not extensively reported in the current scientific literature. Such studies would be valuable for understanding, for example, the detailed mechanisms of cycloaddition reactions or complex rearrangements involving the pyrazole ring. The reaction coordinate mapping approach is a powerful tool for investigating complex quantum dissipative dynamics in structured environments. arxiv.org
Coordination Chemistry and Supramolecular Assemblies Involving Pyrazolylpropanoate Ligands
Design and Synthesis of Pyrazolylpropanoate-Based Ligands
The design of pyrazolylpropanoate-based ligands allows for the systematic tuning of their steric and electronic properties. By modifying the pyrazole (B372694) ring or the propanoate backbone, ligands with specific coordination preferences can be synthesized.
The synthesis of pyrazolylpropanoate ligands can be achieved through methods such as the Michael addition. For instance, the reaction of pyrazole with methyl acrylate (B77674), catalyzed by a base like cesium carbonate, can yield 3-(pyrazol-1-yl)propanoate derivatives. A similar solvent-free approach can also be employed for substituted pyrazoles. nih.gov
Monodentate Ligands: In their simplest form, pyrazolylpropanoate ligands like methyl 2-(1H-pyrazol-1-yl)propanoate can act as monodentate ligands. They typically coordinate to a metal center through one of the nitrogen atoms of the pyrazole ring. This mode of coordination is common in the formation of simple metal complexes.
Bidentate and Multidentate Ligands: The propanoate group offers a convenient handle for the development of more complex ligand architectures. By linking multiple pyrazolylpropanoate units together, bidentate and multidentate ligands can be constructed. These ligands are capable of forming more stable chelate complexes with metal ions. For example, linking two pyrazolylpropanoate moieties through a flexible or rigid spacer can lead to bidentate ligands that can coordinate to a single metal center or bridge two metal centers, forming dimeric or polymeric structures. While specific examples for this compound are not extensively documented, the principles of ligand design in coordination chemistry suggest the feasibility of creating such multidentate architectures.
The introduction of a chiral center in the propanoate backbone, as is the case for this compound, introduces stereochemical considerations into the synthesis and coordination chemistry of these ligands.
The synthesis of enantiomerically pure ligands can be achieved by using chiral starting materials or by employing stereoselective synthetic routes. The chirality of the ligand can have a significant influence on the geometry and properties of the resulting metal complexes. Chiral ligands are instrumental in the development of asymmetric catalysts and in studying stereoselective interactions in biological systems.
Formation and Characterization of Metal Complexes
Pyrazolylpropanoate ligands have been shown to form stable complexes with a variety of transition metals. The characterization of these complexes provides valuable insights into their structure, bonding, and properties.
Palladium: The complexation of 3-(pyrazol-1-yl)methylpropanoate (a close analog of this compound) with palladium(II) has been reported. The reaction of this ligand with PdCl2(COD) (COD = 1,5-cyclooctadiene) yields a trans-PdCl2(L)2 complex. nih.gov In this complex, the pyrazolylpropanoate ligand acts as a monodentate ligand, coordinating to the palladium center through a pyrazole nitrogen atom.
Copper: Copper(II) complexes with various pyrazole-based ligands have been extensively studied. These complexes exhibit a range of coordination geometries, including square planar and octahedral. nih.govmdpi.com The magnetic properties of these complexes are of particular interest, with magnetic susceptibility measurements indicating paramagnetic behavior for mononuclear Cu(II) complexes. nih.gov For instance, a magnetic moment of 1.75 B.M. has been reported for a mononuclear copper(II) complex with a naphthyl pyrazole ligand, which is consistent with a distorted octahedral geometry. nih.gov
Manganese: Manganese(II) and (III) complexes with pyrazole-containing ligands have been synthesized and characterized. The electronic spectra of Mn(II) complexes can be complex due to spin-forbidden transitions, often resulting in weak absorption bands. In some cases, charge-transfer transitions can dominate the spectrum. researchgate.netdocbrown.info
Cobalt: Cobalt(II) complexes with pyrazole-based ligands can adopt tetrahedral or octahedral geometries. High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.6-5.3 B.M., indicating a significant orbital contribution to the magnetic moment. neliti.com The electronic spectra of these complexes can provide information about their coordination environment.
The coordination of pyrazolylpropanoate ligands to metal centers can lead to a variety of structural motifs and isomers.
Structural Diversity: The flexibility of the propanoate chain and the different possible coordination modes of the pyrazole ring contribute to the structural diversity of these complexes. Depending on the metal-to-ligand ratio, the nature of the counter-ion, and the reaction conditions, mononuclear, dinuclear, or polynuclear complexes can be formed. Hydrogen bonding and other non-covalent interactions can also play a crucial role in the formation of extended supramolecular assemblies in the solid state.
Isomerism: Isomerism is a common feature in the coordination chemistry of pyrazolylpropanoate complexes.
Geometric Isomerism: In square planar complexes of the type [M(L)2X2], where L is a monodentate pyrazolylpropanoate ligand and X is an ancillary ligand, cis and trans isomers can exist. The trans isomer is often the thermodynamically more stable product. nih.govresearchgate.net However, isomerization from the trans to the cis isomer has been observed in solution for a palladium(II) complex of a dimethylated pyrazolylpropanoate ligand. nih.gov
Optical Isomerism: As mentioned in section 6.1.2, the use of chiral pyrazolylpropanoate ligands can lead to the formation of enantiomeric metal complexes. This is particularly relevant for octahedral complexes containing bidentate or multidentate versions of these ligands. savemyexams.com
The electronic and magnetic properties of metal-pyrazolylpropanoate complexes are determined by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.
Electronic Properties: The electronic absorption spectra of these complexes in the UV-Vis region provide information about d-d electronic transitions within the metal center and charge-transfer transitions between the metal and the ligand. For palladium(II) complexes, which are typically diamagnetic with a d8 electron configuration, the observed electronic transitions are usually ligand-field and charge-transfer bands. biointerfaceresearch.com For paramagnetic complexes of copper(II), manganese(II), and cobalt(II), the d-d transitions can be observed and their energies are indicative of the ligand field strength and the coordination geometry.
Magnetic Properties: The magnetic properties of these complexes are of significant interest.
Palladium: Palladium(II) complexes with pyrazolylpropanoate ligands are generally diamagnetic. biointerfaceresearch.com
Copper: Mononuclear copper(II) complexes are typically paramagnetic with one unpaired electron, leading to magnetic moments around 1.73 B.M. nih.gov The exact value can provide insights into the geometry and any potential magnetic exchange interactions in polynuclear species.
Manganese: High-spin manganese(II) complexes have five unpaired electrons and are expected to exhibit magnetic moments close to the spin-only value of 5.92 B.M.
Cobalt: High-spin octahedral cobalt(II) complexes have three unpaired electrons and their magnetic moments are often in the range of 4.6-5.3 B.M., which is higher than the spin-only value of 3.87 B.M. due to orbital contributions. neliti.comresearchgate.net Low-spin octahedral Co(II) is less common but would have a magnetic moment corresponding to one unpaired electron.
Supramolecular Interactions and Self-Assembly
The architectural construction of crystalline solids from molecular building blocks, a field known as crystal engineering, is heavily reliant on the precise control of intermolecular interactions. For ligands related to this compound, non-covalent forces such as hydrogen bonding and π-π stacking are pivotal in dictating the final supramolecular structure.
Role of Hydrogen Bonding and π-π Stacking in Crystal Engineering
In the context of pyrazolylpropanoate ligands, hydrogen bonding often plays a crucial role in the formation of robust and predictable structural motifs. The pyrazole ring contains both a hydrogen bond donor (the N-H group, if present and uncoordinated) and acceptor (the sp²-hybridized nitrogen atom). While the specific subject, this compound, has its pyrazole N-H proton substituted, other parts of the molecule or co-ligands can participate in hydrogen bonding. For instance, if the ester group were hydrolyzed to a carboxylic acid, strong O-H···N or O-H···O hydrogen bonds could form, leading to dimers or extended chains.
π-π stacking is another significant interaction that directs the self-assembly of aromatic and heteroaromatic systems. The electron-rich pyrazole ring can interact with other aromatic systems, including adjacent pyrazole rings or other aromatic ligands within a coordination complex. These interactions, although weaker than hydrogen bonds, are crucial for the stabilization of the crystal lattice and can influence the packing arrangement of the molecules, leading to layered or columnar structures. The interplay between hydrogen bonding and π-π stacking allows for the fine-tuning of the solid-state architecture of metal complexes derived from pyrazolylpropanoate ligands.
Formation of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are excellent candidates for the construction of CPs and MOFs due to their versatile coordination modes. researchgate.net The pyrazole moiety can act as a monodentate or a bridging bidentate ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. rsc.org
Advanced Applications in Organic Synthesis and Catalysis
Methyl 2-(1H-pyrazol-1-yl)propanoate as a Versatile Synthetic Building Block
The bifunctional nature of this compound makes it a valuable precursor in multistep organic synthesis. Both the pyrazole (B372694) moiety and the propanoate chain can be selectively modified to introduce molecular complexity.
Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
The pyrazole nucleus is a cornerstone in the synthesis of more elaborate heterocyclic systems, many of which exhibit important pharmacological properties. Pyrazole-containing precursors are instrumental in creating fused heterocyclic structures such as pyrazolyl-thiazoles. For instance, the reaction of pyrazole-1-carbothioamide with various ketones can lead to the formation of 2-(1H-pyrazol-1-yl)thiazole derivatives. researchgate.netekb.eg In a multicomponent approach, the reaction between a bromoacetyl derivative, thiosemicarbazide, and a carbonyl compound like acetyl acetone (B3395972) can yield complex thiazolyl-pyrazole hybrids in a single step. acgpubs.org This strategy highlights how the pyrazole moiety can be integrated into larger, multifunctional molecular frameworks.
The synthesis of these complex scaffolds is often driven by the need for new therapeutic agents. Pyrazole-thiazole hybrids, for example, have been investigated for their analgesic, anti-inflammatory, and anticancer activities. ekb.egnih.gov The general synthetic pathway involves the cyclization of a key intermediate, often a pyrazoline-thioamide, with various electrophiles to construct the thiazole (B1198619) ring. nih.gov
Precursor for Chiral Compounds and Asymmetric Synthesis
The pyrazole scaffold is prevalent in asymmetric catalysis, where it is often incorporated into chiral ligands or catalysts. While direct asymmetric applications of this compound are still an emerging area, the principles of using pyrazole derivatives as precursors for chiral molecules are well-established. For example, N-heterocyclic carbene catalysis has been employed for the oxidative annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones with high enantioselectivity. rsc.org
The propanoate moiety of this compound offers a handle for introducing chirality. The α-carbon of the propanoate can be functionalized through enantioselective methods. The use of chiral auxiliaries, such as pseudoephedrine, in conjunction with related glyoxal (B1671930) compounds has been shown to produce chiral morpholinones, which are precursors to valuable 1,2-amino alcohols. researchgate.net This demonstrates a viable strategy for converting simple prochiral esters into complex, enantiomerically enriched products. Furthermore, the development of chiral Brønsted acids and Lewis acids has opened new avenues for catalyzing enantioselective reactions on a wide range of substrates, including those containing heterocyclic motifs. nih.gov
Catalytic Properties of Pyrazolylpropanoate-Derived Metal Complexes
The nitrogen atoms of the pyrazole ring in this compound are excellent coordinating sites for transition metals. The ester group can also participate in coordination, allowing the molecule to act as a bidentate ligand. The resulting metal complexes have shown significant promise in various catalytic applications.
Investigation of Oxidation Catalysis (e.g., Catechol Oxidation)
Metal complexes derived from pyrazole-based ligands are effective catalysts for oxidation reactions, mimicking the function of enzymes like catechol oxidase. mdpi.com In situ-formed complexes of various pyrazole ligands with copper(II) salts have demonstrated the ability to catalyze the aerobic oxidation of catechol to its corresponding o-quinone. mdpi.combohrium.com
The catalytic activity is highly dependent on several factors, including the structure of the pyrazole ligand, the nature of the metal salt's counter-ion, and the solvent. mdpi.comresearchgate.net Research has shown that copper(II) acetate (B1210297) is often a superior metal source, which may be due to the weak bond between the acetate anion and the copper cation, facilitating ligand coordination. researchgate.net The solvent also plays a critical role; for instance, some pyrazole-copper complexes exhibit high catecholase-like activity in tetrahydrofuran (B95107) (THF), but no activity in acetonitrile. bohrium.comresearchgate.net
| Ligand/Metal Salt Combination | Solvent | Catalytic Rate (Vmax) µmol·L⁻¹·min⁻¹ |
| Pyrazole Ligand L2 / Cu(CH₃COO)₂ | Methanol (B129727) | 41.67 |
| Pyrazole Ligand L4 / CuSO₄ (weak) | Methanol | 0.0937 |
| Pyrazole Ligand L2 / Cu(CH₃CO₂)₂ (strong) | Methanol | 32.29 |
| Pyrazole Ligand L6 / Cu(CH₃COO)₂ | THF | 5.596 |
This table presents a selection of research findings on the catalytic oxidation of catechol using various in situ-formed pyrazole-copper complexes. Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.net
Exploration of Other Transition Metal-Catalyzed Reactions
Beyond oxidation, pyrazolylpropanoate-derived metal complexes are being explored for a range of other transition metal-catalyzed reactions. The versatility of pyrazole-based ligands makes them suitable for fine-tuning the electronic and steric properties of a metal center. semanticscholar.org
Palladium complexes featuring pyrazolylpropanoate ligands have been synthesized and characterized. For example, ligands such as 3-(pyrazol-1-yl)methylpropanoate react with palladium sources to form stable complexes like trans-PdCl₂(L)₂. nih.govresearchgate.net These types of palladium(II) complexes are well-known pre-catalysts for a variety of C-C coupling reactions, including the Suzuki-Miyaura and Heck reactions. rsc.orgnih.gov The pyrazole ligand framework can influence the chemoselectivity of these reactions, directing the catalytic system towards cross-coupling, homocoupling, or dehalogenation pathways depending on the specific ligand and reaction conditions. rsc.org
Furthermore, protic pyrazole complexes of metals like ruthenium and iridium have been shown to catalyze reactions such as transfer hydrogenation, hydrogenation of ketones, and nitrile transformations. mdpi.comnih.gov The ability of the pyrazole ligand to participate in metal-ligand cooperation is a key feature in the mechanisms of these reactions. nih.gov The development of pyrazolopyridine ligands, which combine the features of both pyrazole and pyridine, has further expanded the scope of these catalysts in C-H activation and photoredox reactions. bohrium.com
Future Research Directions and Emerging Trends
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of pyrazole (B372694) derivatives, while effective, often relies on methods that are being re-evaluated in the context of green chemistry. researchgate.netresearchgate.net Future research will prioritize the development of synthetic pathways for methyl 2-(1H-pyrazol-1-yl)propanoate that are not only efficient but also environmentally benign.
Key areas of focus include:
Green Solvents: A significant shift is underway from conventional organic solvents to greener alternatives, with water being the most desirable medium. thieme-connect.com Research into aqueous-based synthetic methods for pyrazoles is gaining traction, aiming to reduce the environmental impact associated with volatile organic compounds (VOCs). thieme-connect.com
Heterogeneous Catalysis: The use of solid-supported catalysts is a cornerstone of sustainable chemistry. bohrium.com Future syntheses will likely employ recyclable heterogeneous catalysts, such as silica-supported sulfuric acid or nano-ZnO, to facilitate easier product purification, minimize waste, and allow for catalyst reuse over multiple cycles. nih.gov
Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov Implementing a flow-based synthesis for this compound could lead to higher purity, better yields, and a significantly reduced reaction time, from hours to minutes. nih.gov
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication can dramatically accelerate reaction rates and improve yields, often under solvent-free conditions, further contributing to the sustainability of the synthesis. bohrium.com
| Approach | Key Advantages | Potential Catalysts/Conditions | Reference |
|---|---|---|---|
| Aqueous Synthesis | Environmentally benign, reduced VOCs | Water as solvent, use of surfactants like CTAB | thieme-connect.com |
| Heterogeneous Catalysis | Catalyst recyclability, simplified workup | Nano-ZnO, Amberlyst-70, Silica-supported acids | nih.govmdpi.com |
| Flow Chemistry | Enhanced safety, scalability, reduced reaction time | Microreactors, continuous processing | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields | Solvent-free or minimal solvent conditions | bohrium.com |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel chemical transformations. For this compound, future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling to elucidate the intricate details of its formation and reactivity.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways, identifying transition states, and calculating activation energies. eurasianjournals.com These theoretical insights can help rationalize experimental observations, such as regioselectivity in pyrazole synthesis, and predict the outcomes of new reaction designs. eurasianjournals.comnih.gov
Kinetic Studies: Detailed kinetic analysis of the synthetic reactions will provide crucial data on reaction rates, orders, and the influence of various parameters like temperature and catalyst loading. This empirical data is vital for validating and refining the theoretical models derived from computational studies. nih.gov
Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to monitor reaction progress in real-time, allowing for the direct observation of intermediates and byproducts. This information is invaluable for confirming proposed mechanistic pathways. A recent study on a Ti-mediated pyrazole synthesis highlighted the importance of identifying key oxidized metallacycle species to understand the N-N coupling mechanism. nih.govumn.edu
By integrating these approaches, researchers can build comprehensive models of the chemical processes involved, enabling more precise control over the synthesis and reactivity of this compound.
Rational Design of New Ligand Architectures for Tailored Metal Complex Properties
This compound is an excellent candidate for use as a ligand in coordination chemistry. The pyrazole ring provides a robust coordination site, and the propanoate tail can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov The future in this area lies in the rational design of new ligand architectures based on this scaffold.
The principles of rational design involve making deliberate structural modifications to a ligand to achieve a desired effect on the properties of its metal complex. frontiersin.orgnih.gov For example, introducing bulky substituents on the pyrazole ring can create a specific coordination pocket around the metal center, influencing the selectivity of catalytic reactions. Altering the electronic properties by adding electron-donating or electron-withdrawing groups can modulate the reactivity of the metal center. frontiersin.org This approach moves beyond trial-and-error, allowing for the development of highly specialized catalysts and materials with properties tailored for specific applications, such as transfer hydrogenation or aerobic oxidation. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the pace of discovery and optimization. doaj.orgresearchgate.net For a compound like this compound and its derivatives, AI/ML can be applied across the entire research and development pipeline.
Predictive Modeling: ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new experiments, including yields and potential side products. nih.gov This can significantly reduce the number of experiments required to identify optimal reaction conditions.
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose novel and efficient synthetic routes, potentially uncovering pathways that a human chemist might overlook. digitellinc.com
Catalyst and Materials Design: AI can screen vast virtual libraries of potential ligands and catalysts to identify candidates with desired properties. doaj.org For instance, an AI model could be used to design derivatives of this compound that are optimized for a specific catalytic application by predicting their binding affinity and electronic structure. nih.govnih.gov
| Application Area | AI/ML Tool/Technique | Potential Impact | Reference |
|---|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms | Discovery of novel, efficient synthetic routes. | nih.govdigitellinc.com |
| Reaction Optimization | Predictive Yield Models | Faster identification of optimal reaction conditions. | doaj.org |
| Ligand/Catalyst Design | Generative Models, Virtual Screening | Accelerated discovery of new catalysts with tailored properties. | nih.govnih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Rapidly estimate the potential biological or material properties of new derivatives. | researchgate.net |
Exploration of New Catalytic Transformations and Process Optimization
Building on the rational design of new ligands and a deeper mechanistic understanding, a significant future direction will be the exploration of novel catalytic transformations mediated by metal complexes of this compound and its derivatives. The unique electronic and steric environment provided by these ligands could enable unprecedented reactivity and selectivity in a wide range of chemical reactions.
Furthermore, process optimization will be critical for translating laboratory-scale discoveries into viable industrial applications. researchgate.net This involves a holistic approach that considers not only reaction yield but also factors such as cost, safety, scalability, and environmental impact. Techniques like design of experiments (DoE) can be used to systematically optimize multiple reaction variables simultaneously. The integration of continuous manufacturing processes, such as flow chemistry, will be a key trend, aiming to create more efficient, safer, and sustainable methods for producing this valuable chemical compound and its derivatives on a larger scale. nih.gov
Q & A
Q. How can researchers optimize the synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux with xylene or toluene as solvents (25–30 hours) to ensure complete reaction progression. Catalytic amounts of acids/bases may enhance nucleophilic substitution at the pyrazole N1 position .
- Purification : Recrystallize the crude product from methanol or ethanol to remove unreacted precursors. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield Optimization : Conduct fractional factorial experiments to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry of pyrazole and methyl propanoate derivatives) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify the ester carbonyl (δ ~170 ppm) and pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons) .
- Purity Assessment : Employ HPLC with UV detection (λ = 210–260 nm) and LC-MS for mass confirmation (expected [M+H] = 169.1) .
- Functional Group Analysis : FTIR spectroscopy to identify ester C=O stretches (~1740 cm) and pyrazole ring vibrations (~1500 cm) .
Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C and monitor degradation via HPLC .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track changes using spectroscopic methods .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for nucleophilic substitutions or cycloadditions involving the pyrazole ring .
- Reaction Pathway Screening : Apply automated reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for functionalization at the ester or pyrazole groups .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using force fields parameterized for polar aprotic solvents (e.g., DMSO or acetonitrile) .
Q. How can researchers resolve contradictions in experimental data related to reaction mechanisms involving this compound?
Methodological Answer:
- Factorial Design of Experiments : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to isolate confounding factors .
- Cross-Validation with Computational Models : Compare experimental kinetic data with DFT-calculated activation energies to validate proposed mechanisms .
- Isotopic Labeling : Use - or -labeled derivatives to trace bond formation/cleavage during reactions .
Q. What novel applications exist for this compound in materials science or coordination chemistry?
Methodological Answer:
- Polymer Precursors : Explore its use as a monomer in polyesters or polyamides via transesterification or amidation reactions .
- Ligand Design : Synthesize transition metal complexes (e.g., with Cu or Pd) and study their catalytic activity in cross-coupling reactions .
- Surface Functionalization : Graft the compound onto silica nanoparticles or metal-organic frameworks (MOFs) for controlled release applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
